molecular formula C10H10BrF2NO B14076217 1-(2-Amino-6-(difluoromethyl)phenyl)-3-bromopropan-1-one

1-(2-Amino-6-(difluoromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14076217
M. Wt: 278.09 g/mol
InChI Key: JXASBZRCTMGJEK-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(difluoromethyl)phenyl)-3-bromopropan-1-one is a chemical compound characterized by the presence of an amino group, a difluoromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound, followed by the introduction of the difluoromethyl group. Common synthetic routes include:

    Bromination: The precursor compound is subjected to bromination using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like difluoromethyl bromide or other fluorinating agents.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(difluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1-(2-Amino-6-(difluoromethyl)phenyl)-3-bromopropan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity through covalent or non-covalent interactions.

    Modulating Receptors: Altering receptor function by binding to receptor sites and influencing signal transduction pathways.

Comparison with Similar Compounds

    1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Amino-6-(difluoromethyl)benzaldehyde: Contains an aldehyde group instead of the bromopropanone moiety.

Uniqueness: 1-(2-Amino-6-(difluoromethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of both the difluoromethyl group and the bromopropanone moiety, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H10BrF2NO

Molecular Weight

278.09 g/mol

IUPAC Name

1-[2-amino-6-(difluoromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H10BrF2NO/c11-5-4-8(15)9-6(10(12)13)2-1-3-7(9)14/h1-3,10H,4-5,14H2

InChI Key

JXASBZRCTMGJEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)CCBr)C(F)F

Origin of Product

United States

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